molecular formula C14H15N3O4S2 B2358953 Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-75-8

Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2358953
CAS No.: 392317-75-8
M. Wt: 353.41
InChI Key: RWOPILCWGJPVRG-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative featuring a thioether-linked ethyl acetate group and a 2-phenoxyacetamido substituent. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antitumor, and antifungal properties . Its structure combines a 1,3,4-thiadiazole core with substituents that influence its physicochemical and pharmacological behavior, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-2-20-12(19)9-22-14-17-16-13(23-14)15-11(18)8-21-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOPILCWGJPVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization

This method involves the cyclodehydration of thiosemicarbazide derivatives under acidic conditions. For example, reacting thiosemicarbazide with formic acid at 100°C for 6 hours yields 2-amino-1,3,4-thiadiazole. Subsequent treatment with phosphorus oxychloride introduces a thiol group at position 2, forming 2-amino-5-mercapto-1,3,4-thiadiazole. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

  • Solvent: Formic acid (neat)
  • Temperature: 100°C
  • Catalyst: None required
  • Yield: 72–78%

Hydrazine-Carbodithioate Condensation

An alternative approach involves condensing alkyl carbodithioates with hydrazine derivatives. For instance, reacting 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with methyl carbodithioate in 2-propanol under reflux yields a thiadiazole precursor. While less common for this specific compound, this method offers modularity for introducing diverse substituents.

Key Variables:

  • Base: Triethylamine (1.2 equiv)
  • Reaction Time: 4–6 hours
  • Yield: 65–70%

Alkylation with Ethyl Chloroacetate

The final step involves S-alkylation of 5-(2-phenoxyacetamido)-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate to install the thioacetate moiety.

Optimized Alkylation Procedure

  • Reagents: Ethyl chloroacetate (1.2 equiv), triethylamine (1.5 equiv)
  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C)
  • Reaction Time: 4 hours
  • Yield: 75–82%

Side Reactions:
Competitive O-alkylation is suppressed by using a large excess of thiol (1.5 equiv) and maintaining anhydrous conditions.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines acetylation and alkylation in a single pot. After forming 2-amino-5-mercapto-1,3,4-thiadiazole, phenoxyacetyl chloride and ethyl chloroacetate are added sequentially without isolating intermediates. This reduces purification steps but lowers yield (60–68%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the alkylation step, completing the reaction in 30 minutes with a 12% yield improvement compared to conventional heating.

Optimization of Reaction Conditions

Solvent Effects

Solvent Reaction Time (h) Yield (%)
Acetone 4.0 82
DMF 3.5 78
Ethanol 4.0 75
THF 5.5 68

Polar aprotic solvents (DMF) slightly accelerate the reaction but require stringent drying.

Temperature Optimization

Temperature (°C) Yield (%)
25 65
50 72
78 (reflux) 82

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.23 (q, J = 7.1 Hz, 2H, OCH₂), 4.65 (s, 2H, SCH₂CO), 6.89–7.45 (m, 5H, Ar-H), 8.02 (s, 1H, NH).
  • IR (KBr): 3276 cm⁻¹ (N-H), 1742 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity for optimized routes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Conventional Stepwise 82 98 12.50
One-Pot 68 95 9.80
Microwave-Assisted 85 99 14.20

The conventional stepwise method balances cost and yield, while microwave synthesis offers premium purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, alcohols, triethylamine, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to reduced inflammation and pain. Additionally, it can interfere with the synthesis of bacterial cell walls, making it effective against certain bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparison of ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate with analogous compounds (Table 1):

Compound Name Substituents Yield (%) Melting Point (°C) Key Activity/Notes References
This compound (Target) 2-Phenoxyacetamido, ethyl thioacetate - - Hypothesized antimicrobial/antitumor activity (structural analogy) -
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-Methoxybenzamido, ethyl thioacetate - - Moderate antitumor activity (cytotoxicity <10% in A549, HEPG2, MCF7 cell lines)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, isopropyl-methylphenoxy 74 132–134 Antimicrobial potential (unquantified)
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate (1) Methyl, ethyl thioacetate - - Intermediate for hydrazide derivatives (e.g., antitumor agents)
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate (3) 2-Hydroxyphenyl, oxadiazole core - - Antioxidant properties (screened via DPPH/ABTS assays)

Table 1 : Comparative physicochemical and biological data for selected 1,3,4-thiadiazole derivatives.

  • Substituent Effects: The 2-phenoxyacetamido group in the target compound distinguishes it from derivatives like 44 (4-methoxybenzamido) and 5e (chlorobenzylthio). Thioether vs. Oxadiazole Cores: Compound 3 (oxadiazole core) exhibits antioxidant activity, whereas thiadiazole derivatives like the target compound are more commonly associated with antimicrobial or antitumor effects .

Biological Activity

Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-phenoxyacetic acid derivatives with thiadiazole intermediates. The general synthetic route can be summarized as follows:

  • Preparation of Thiadiazole Derivative : The initial step involves the formation of a thiadiazole ring through cyclization reactions involving thiosemicarbazides and carbon disulfide.
  • Acylation : The thiadiazole derivative is then acylated using phenoxyacetic acid derivatives to introduce the phenoxyacetamido group.
  • Esterification : Finally, the product is esterified with ethyl chloroacetate to yield this compound.

Anticancer Properties

Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer activity. For instance:

  • Cytotoxicity Studies : A study evaluated various thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like cisplatin. Specifically, one derivative exhibited an IC50 of 0.034 ± 0.008 mmol L^-1 against A549 cells .
CompoundCell LineIC50 (mmol L^-1)
This compoundMCF-7TBD
This compoundA5490.034 ± 0.008

The proposed mechanisms through which these compounds exert their anticancer effects include:

  • Aromatase Inhibition : Some derivatives have shown aromatase inhibitory activity which is crucial in estrogen-dependent cancers .
  • Induction of Apoptosis : Thiadiazole derivatives may induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

In addition to anticancer properties, ethyl thiadiazole derivatives have been evaluated for their antimicrobial effects:

  • Microbiological Evaluation : Several studies have reported that these compounds exhibit antibacterial activity against a range of pathogens including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized several 1,3,4-thiadiazole derivatives and tested their anticancer activity against multiple cell lines including MCF-7 and HeLa. One notable compound demonstrated an IC50 value of 29 μM against HeLa cells, indicating strong potential for further development as an anticancer agent .
  • Case Study on Antimicrobial Effects : In another study focusing on the antimicrobial properties of thiadiazoles, compounds were tested against Staphylococcus aureus and Escherichia coli with promising results indicating effective inhibition at low concentrations .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A key intermediate is ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate , which is reacted with 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in tetrahydrofuran (THF) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry, and controlling temperature to minimize side products. For example, reflux durations of 5–7 hours and subsequent recrystallization in acetic acid improve purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and thioester C-S absorption at ~680 cm⁻¹) .
  • ¹H/¹³C NMR confirms substituent placement; for instance, the ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.2 ppm) .
  • X-ray diffraction (XRD) resolves crystal packing and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, though challenges arise with disordered solvent molecules or twinned crystals .

Q. How is the compound's biological activity assessed in preliminary studies?

Cytotoxicity is evaluated against human cancer cell lines (e.g., A549, HEPG2, MCF7) via MTT assays, with IC₅₀ values calculated using dose-response curves . Antimicrobial activity is tested via broth microdilution (MIC determination against Gram-positive/negative bacteria) . Binding affinity to targets (e.g., enzymes) is assessed using molecular docking and surface plasmon resonance (SPR) to quantify hydrogen bonding and π-π interactions .

Advanced Research Questions

Q. How can reaction yields be improved while avoiding side products in thiadiazole functionalization?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiadiazole sulfur.
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation .
  • Temperature control : Lower temperatures (0–5°C) reduce hydrolysis of the thioester group during coupling .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) removes unreacted starting materials .

Q. What structure-activity relationships (SAR) govern the compound's biological efficacy?

  • Thiadiazole core : Essential for π-stacking with enzyme active sites; replacing it with oxadiazole reduces cytotoxicity .
  • Phenoxyacetamido group : Electron-withdrawing substituents (e.g., nitro) enhance antibacterial activity but may reduce solubility .
  • Ethyl thioester : Hydrolytic stability impacts bioavailability; replacing it with methyl groups alters metabolic half-life .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure determination?

  • Twinning : Use SHELXL's TWIN command with HKLF5 data to model twin domains .
  • Disorder : Apply PART instructions and isotropic displacement parameter constraints for solvent molecules .
  • Validation tools : Check R-factor convergence and ADP consistency using PLATON or CCDC Mercury .

Q. How should contradictory cytotoxicity data between studies be analyzed?

Discrepancies may arise from:

  • Assay conditions : Varying serum concentrations or incubation times affect cell viability readings .
  • Substituent positional isomers : Meta vs. para substitution on the phenoxy group alters target binding .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) to confirm significance across replicates .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
15-Amino-1,3,4-thiadiazole-2-thiolCS₂, hydrazine hydrate, ethanol, reflux75–80
2Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetateEthyl bromoacetate, K₂CO₃, DMF, 60°C68
3Final compound2-Phenoxyacetyl chloride, triethylamine, THF, reflux52

Q. Table 2. Biological Activity Data

Assay TypeTargetResult (IC₅₀/MIC)Reference
CytotoxicityMCF7 (breast cancer)12.3 µM
AntibacterialS. aureusMIC = 8 µg/mL
Enzyme inhibitionCOX-2Ki = 0.45 µM

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